

# Application Notes and Protocols for Abivertinib Maleate in Mouse Xenograft Models

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## Compound of Interest

Compound Name: Abivertinib maleate

Cat. No.: B10860127

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These application notes provide a comprehensive guide to the use of **Abivertinib maleate**, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK), in preclinical mouse xenograft models. This document outlines detailed protocols for drug administration, tumor model establishment, and efficacy evaluation, supported by quantitative data and visualizations of the relevant signaling pathways.

## Mechanism of Action

**Abivertinib maleate** is a third-generation tyrosine kinase inhibitor that irreversibly binds to and inhibits both EGFR, particularly mutants like T790M, and BTK.<sup>[1]</sup> This dual-targeting capability makes it a promising therapeutic agent for various cancers, including non-small cell lung cancer (NSCLC) and B-cell malignancies.<sup>[1]</sup> By inhibiting EGFR, Abivertinib blocks downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation and survival.<sup>[2][3][4][5][6]</sup> Its inhibition of BTK disrupts the B-cell receptor (BCR) signaling cascade, affecting downstream effectors like PLC $\gamma$ 2 and the NF- $\kappa$ B and MAP kinase pathways, which are vital for the survival and proliferation of malignant B-cells.<sup>[7][8][9][10][11]</sup>

## Data Presentation: Dosage and Administration

The following table summarizes the reported dosages and administration routes of **Abivertinib maleate** in various mouse xenograft models.

Tumor Type	Cell Line	Mouse Strain	Abivertinib Maleate Dosage	Administration Route & Schedule	Key Findings
Non-Small Cell Lung Cancer (NSCLC)	NCI-H1975 (EGFR L858R/T790M)	Athymic Nude	50 mg/kg	Oral gavage, daily	Significant anti-tumor effects.
Diffuse Large B-cell Lymphoma (DLBCL)	U2932, OCI-LY10	BALB/c Nude	Not specified as monotherapy	Oral gavage	Synergistic anti-tumor effect when combined with Apigenin. <a href="#">[12]</a>

## Experimental Protocols

### Preparation of Abivertinib Maleate for Oral Administration

This protocol describes the preparation of an **Abivertinib maleate** suspension for oral gavage in mice.

Materials:

- **Abivertinib maleate** powder
- Vehicle solution (e.g., 0.5% methylcellulose in sterile water)[\[13\]](#)[\[14\]](#)
- Sterile water
- Mortar and pestle or homogenizer
- Sterile microcentrifuge tubes
- Vortex mixer

#### Procedure:

- Calculate the required amount of **Abivertinib maleate** based on the desired dose (e.g., 50 mg/kg) and the number and weight of the animals to be treated.
- Weigh the calculated amount of **Abivertinib maleate** powder using an analytical balance.
- Prepare the vehicle solution. A common vehicle for oral gavage is 0.5% methylcellulose in sterile water.<sup>[13][14]</sup> To prepare, gradually add methylcellulose to heated sterile water while stirring, then cool the solution until it becomes clear.
- Create a homogenous suspension. Add a small amount of the vehicle to the **Abivertinib maleate** powder and triturate using a mortar and pestle to form a smooth paste. Gradually add the remaining vehicle while continuously mixing to achieve the desired final concentration. Alternatively, a homogenizer can be used.
- Vortex the suspension thoroughly before each administration to ensure uniform distribution of the drug.
- Prepare fresh daily to ensure stability and sterility.

## Establishment of a Subcutaneous NCI-H1975 NSCLC Xenograft Model

This protocol details the procedure for establishing a human NSCLC xenograft model in immunodeficient mice.

#### Materials:

- NCI-H1975 human non-small cell lung cancer cell line
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Matrigel® Basement Membrane Matrix

- 6-8 week old female athymic nude mice
- 1 mL syringes with 27-gauge needles
- Hemocytometer and trypan blue

Procedure:

- Cell Culture: Culture NCI-H1975 cells in their recommended growth medium until they reach 80-90% confluency.
- Cell Harvesting:
  - Aspirate the culture medium and wash the cells with sterile PBS.
  - Add trypsin-EDTA to detach the cells and incubate until cells are rounded.
  - Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile conical tube.
  - Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS.
- Cell Counting and Viability: Perform a cell count using a hemocytometer and assess viability with trypan blue. Cell viability should be >90%.
- Preparation of Cell Suspension for Injection:
  - Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice.
  - Adjust the cell concentration to  $5 \times 10^6$  cells in 100-200  $\mu\text{L}$ .
- Animal Preparation and Injection:
  - Allow mice to acclimatize for at least one week before the experiment.
  - Anesthetize the mouse if required by institutional protocols.
  - Disinfect the injection site on the right flank with 70% ethanol.

- Gently lift the skin and inject the cell suspension subcutaneously.
- Tumor Growth Monitoring: Monitor the mice regularly for tumor development.

## In Vivo Efficacy Study and Endpoint Measurements

This protocol outlines the procedure for conducting an in vivo efficacy study of **Abivertinib maleate** and the methods for key endpoint measurements.

Materials:

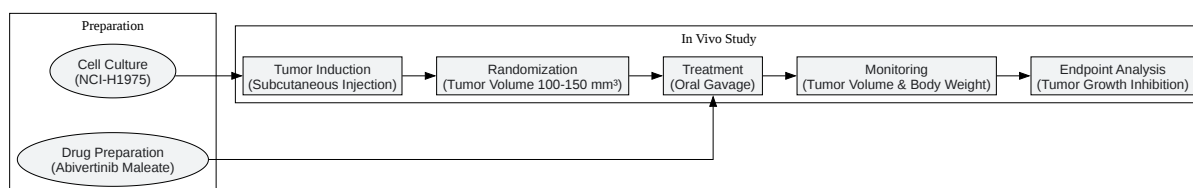
- Tumor-bearing mice (prepared as in Protocol 2)
- Prepared **Abivertinib maleate** suspension (prepared as in Protocol 1)
- Vehicle control solution
- Digital calipers
- Animal balance
- Data recording sheets

Procedure:

- Tumor Growth Monitoring and Randomization:
  - Once tumors become palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.[\[15\]](#)
  - Calculate the tumor volume using the formula:  $\text{Tumor Volume (mm}^3\text{)} = (\text{Length} \times \text{Width}^2) / 2$ .[\[15\]](#)
  - When the average tumor volume reaches a predetermined size (e.g., 100-150 mm<sup>3</sup>), randomize the mice into treatment and control groups (typically 8-10 mice per group).
- Treatment Administration:

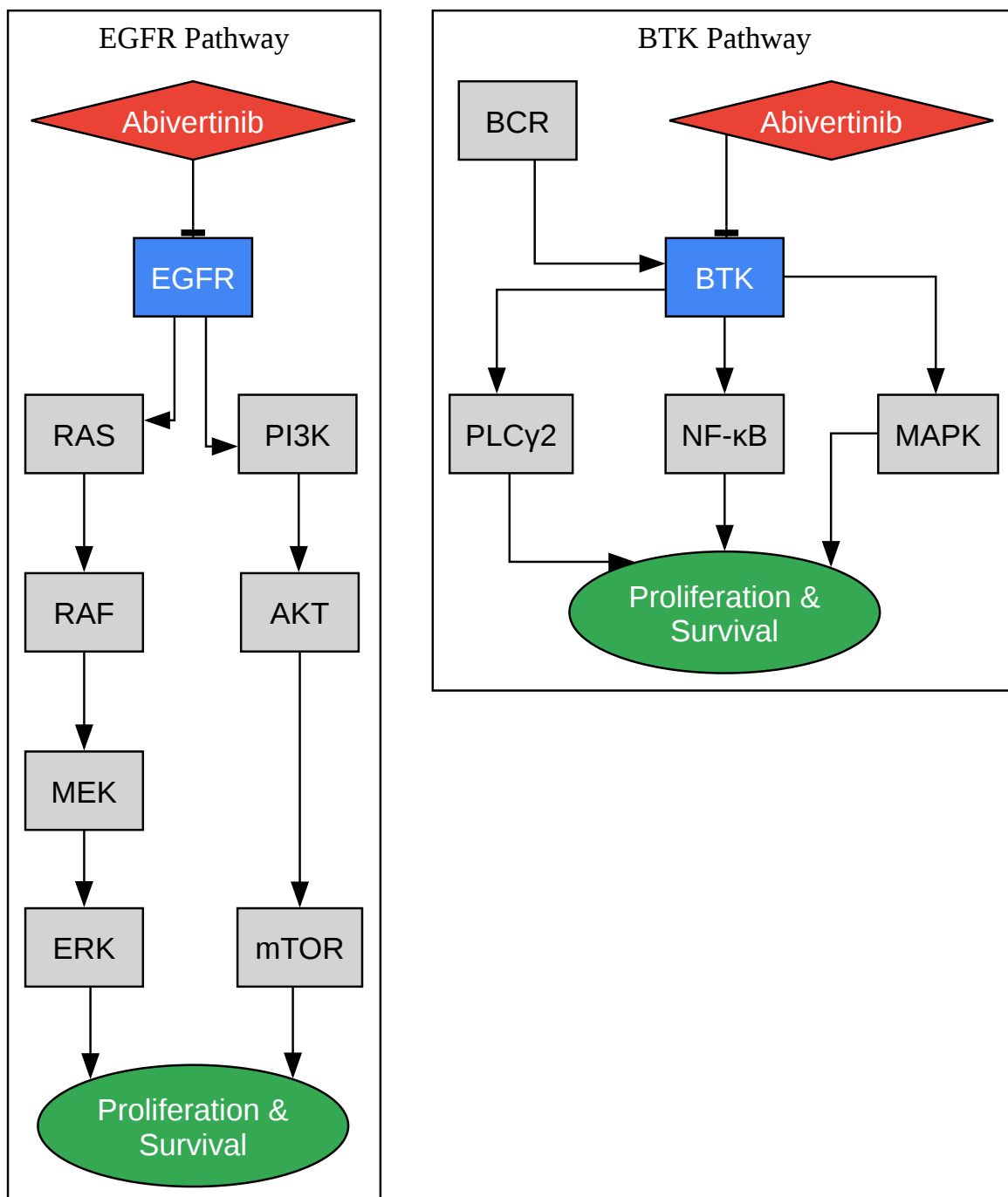
- Control Group: Administer the vehicle solution orally via gavage according to the same schedule as the treatment group.
- Treatment Group: Administer the **Abivertinib maleate** suspension at the predetermined dose and schedule (e.g., 50 mg/kg, daily).
- Monitoring and Endpoint Measurements:
  - Tumor Volume: Continue to measure tumor volume 2-3 times per week throughout the study.
  - Body Weight: Monitor and record the body weight of each mouse at each measurement time point as an indicator of general health and potential treatment-related toxicity. A body weight loss of more than 20% is often considered a sign of significant toxicity.[\[16\]](#)
  - Clinical Observations: Observe the mice daily for any changes in behavior, appearance, or signs of distress.
- Study Termination and Data Analysis:
  - The study is typically terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm<sup>3</sup>) or after a specified treatment duration.
  - At the end of the study, euthanize the mice according to institutional guidelines.
  - Excise the tumors and measure their final weight.
  - Analyze the data by comparing the tumor growth inhibition between the treated and control groups.

## Mandatory Visualizations



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*Experimental workflow for a typical mouse xenograft study.*



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